2-Fluoro-6-methoxy-4-methylaniline
Description
Contextualization of Substituted Anilines in Organic Synthesis and Chemical Science
Substituted anilines are a cornerstone of organic chemistry, serving as versatile precursors and building blocks for a vast array of organic compounds. sigmaaldrich.comchemimpex.com These derivatives of aniline (B41778), the simplest aromatic amine, are fundamental to the synthesis of numerous products, including pharmaceuticals, dyes, pigments, agrochemicals, and polymers. Their utility stems from the reactivity of the amino group and the aromatic ring, which can be tailored by the presence of various substituents.
The nature and position of these substituents profoundly influence the aniline's chemical properties, such as basicity and nucleophilicity. Electron-donating groups can increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution, while electron-withdrawing groups have the opposite effect. This modulation of reactivity is a key principle in organic synthesis, allowing chemists to direct reactions to achieve desired molecular structures. Substituted anilines are crucial intermediates in the production of azo dyes, which are widely used in the textile industry, and form the core of many biologically active molecules found in medicine. chemimpex.com
Historical Trajectories and Milestones in the Study of Fluorinated and Methoxylated Aromatic Amines
The study of fluorinated aromatic compounds has a rich history, beginning with Henri Moissan's isolation of elemental fluorine in 1886. The introduction of fluorine into organic molecules was initially challenging due to its extreme reactivity. A significant breakthrough came in 1927 with the development of the Schiemann reaction, which provided a reliable method for synthesizing fluoroaromatic compounds from aromatic amines via diazonium salts. Another key milestone was the development of the halogen exchange (Halex) process, which allows for the substitution of chlorine with fluorine using reagents like potassium fluoride (B91410). These methods paved the way for the systematic study and application of fluorinated aromatics.
The incorporation of fluorine into an aromatic ring, particularly in aniline derivatives, has been shown to dramatically alter a molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and can enhance metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism.
Methoxylated aromatic amines, such as anisidines, have also long been central to synthetic chemistry. The methoxy (B1213986) group (–OCH₃) is a strong electron-donating group, which activates the aromatic ring and influences the regioselectivity of further reactions. In recent years, innovative methods have been developed for the synthesis of complex substituted anilines, including protocols for the selective functionalization of anisidine derivatives to produce valuable intermediates for pharmaceuticals. nih.gov
Research Significance and Academic Rationale for Investigating 2-Fluoro-6-methoxy-4-methylaniline
The specific structure of this compound makes it a compound of considerable academic interest. It is classified for research use only, indicating its role as a specialized building block rather than a bulk chemical. bldpharm.com The rationale for its investigation lies in the unique combination of its substituents and their placement on the aniline ring.
The presence of both a fluorine atom and a methoxy group ortho to the amino group creates a distinct electronic and steric environment. This "polysubstituted" pattern is crucial in medicinal chemistry for fine-tuning the properties of a lead compound. The fluorine can enhance binding affinity to biological targets and improve metabolic stability, while the methoxy and methyl groups can also influence the molecule's conformation and interactions.
This compound serves as a valuable intermediate for synthesizing highly specific and complex target molecules, particularly in the realm of drug discovery and materials science. Researchers utilize such precisely substituted building blocks to construct novel compounds with potentially enhanced efficacy or tailored physical properties. For example, related fluorinated and methylated aniline structures have been used in the development of advanced RAF inhibitors for cancer therapy. acs.org
Scope and Objectives of Advanced Research on the Chemical Compound
Advanced research involving this compound is primarily focused on its application in synthetic chemistry. The principal objective is to leverage its unique structure as a starting material to build more complex molecules that are otherwise difficult to access.
Key research directions include:
Synthesis of Novel Bioactive Compounds: A primary goal is to incorporate this aniline into the synthesis of new pharmaceutical candidates. Its structure is particularly relevant for creating inhibitors of enzymes like tubulin or various kinases, where precise substituent placement is critical for activity and selectivity. nih.gov
Development of Compound Libraries: The molecule can be used in combinatorial chemistry to generate libraries of related compounds. These libraries can then be screened for biological activity against a variety of therapeutic targets, accelerating the drug discovery process.
Investigation of Reaction Methodologies: Research may also focus on exploring new synthetic reactions where this compound serves as a model substrate. This helps in understanding how its specific electronic and steric features influence the outcome of chemical transformations.
Materials Science Applications: While less common, such specialized anilines could be investigated as monomers or additives in the creation of high-performance polymers or other materials, where the fluorine and methoxy groups could impart desirable properties like thermal stability or specific optical characteristics.
The overarching aim of this research is to exploit the carefully designed arrangement of functional groups in this compound to achieve novel chemical entities with enhanced or specific functions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 217314-46-0 | bldpharm.com |
| Molecular Formula | C₈H₁₀FNO | bldpharm.com |
| Molecular Weight | 155.17 g/mol | bldpharm.com |
| Appearance | Data not available | |
| Storage | Sealed in dry, 2-8°C | bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-methoxy-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRQRBUHROWLKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450360 | |
| Record name | 2-Fluoro-6-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-46-0 | |
| Record name | 2-Fluoro-6-methoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Fluoro 6 Methoxy 4 Methylaniline
Regioselective and Chemoselective Synthesis Strategies
The synthesis of a complex molecule like 2-fluoro-6-methoxy-4-methylaniline requires careful control over the introduction of each functional group to achieve the desired isomer. This involves a multi-step process where regioselectivity (the control of the position of chemical attack) and chemoselectivity (the selective reaction of one functional group in the presence of others) are paramount.
Multi-Step Organic Synthesis Pathways and Optimization
A plausible synthetic route to this compound can be envisioned starting from commercially available precursors such as 3-fluoro-5-methylanisole. A key challenge in this multi-step synthesis is the regioselective introduction of the nitro group, which is subsequently reduced to the target aniline (B41778).
Pathway 1: Nitration and Reduction
A common approach for introducing an amino group to an aromatic ring is through the nitration of an activated precursor followed by reduction. youtube.comyoutube.com For this compound, a potential pathway begins with the nitration of 3-fluoro-4-methylanisole. The directing effects of the methoxy (B1213986) (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, along with the methyl group (ortho-, para-directing), must be carefully considered to achieve the desired 2-nitro isomer. The optimization of nitrating agents and reaction conditions is crucial to maximize the yield of the correct regioisomer. acs.orgresearchgate.netresearchgate.net
Once the nitro group is in place, its reduction to an amine must be accomplished without affecting the other functional groups, particularly the fluorine atom, which can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions. commonorganicchemistry.com Chemoselective reduction methods are therefore essential.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Nitration | HNO₃/H₂SO₄ or other nitrating agents (e.g., N-nitropyrazole) in an appropriate solvent. Temperature control is critical for regioselectivity. acs.orgresearchgate.net | Introduction of the nitro group at the desired position. |
| 2 | Reduction | Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation with a selective catalyst (e.g., Raney Nickel) to avoid dehalogenation. commonorganicchemistry.commasterorganicchemistry.com | Chemoselective reduction of the nitro group to an amine. |
This table presents a generalized pathway. Specific conditions would require experimental optimization.
Catalytic Approaches to Aniline Synthesis (e.g., Buchwald-Hartwig Amination, Ullman-type Couplings)
Modern cross-coupling reactions offer powerful alternatives for the formation of carbon-nitrogen bonds, providing direct routes to anilines from aryl halides.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the synthesis of anilines from aryl halides or triflates and an amine source. rsc.org For the synthesis of this compound, a suitable precursor would be a 2-halo-1-fluoro-5-methoxy-3-methylbenzene. The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates.
Ullman-type Couplings: The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern protocols with specialized ligands and soluble copper sources allow for milder and more efficient transformations, even for hindered anilines. mdpi.comresearchgate.netacs.orgresearchgate.net
| Coupling Reaction | General Substrates | Catalyst System | Typical Conditions |
| Buchwald-Hartwig Amination | Aryl halide (Br, Cl, I) or triflate, Amine source (e.g., ammonia (B1221849) equivalent) | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., phosphine-based) | Base (e.g., NaOtBu, Cs₂CO₃), Organic solvent (e.g., toluene, dioxane), Elevated temperature |
| Ullman-type Coupling | Aryl halide (I, Br), Amine | Copper catalyst (e.g., CuI, Cu₂O), Ligand (e.g., diamine, amino acid) | Base (e.g., K₂CO₃, K₃PO₄), Polar solvent (e.g., DMF, DMSO), High temperature |
This table provides a general overview of the catalytic methods. The specific choice of reagents and conditions depends on the exact substrates.
Stereoselective and Enantioselective Synthesis Considerations
While this compound itself is not chiral, the introduction of a chiral center at the methyl group or through the formation of atropisomers (in related, more complex structures) would require stereoselective or enantioselective synthetic methods. The development of chiral catalysts for reactions like hydrogenation or cross-coupling can lead to the formation of a single enantiomer of a chiral aniline derivative. nih.govacs.org For instance, asymmetric hydrogenation of a corresponding imine or enamine precursor could establish a chiral center. acs.org The synthesis of axially chiral anilines, although not directly applicable to the target molecule, showcases the advanced state of stereoselective C-N bond formation. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals like this compound.
Atom-Economical and Solvent-Minimizing Methodologies
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comtaylorfrancis.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitutions and eliminations which generate stoichiometric byproducts. rsc.org Catalytic reactions, like the Buchwald-Hartwig amination, are generally more atom-economical than classical stoichiometric methods. rsc.org The calculation of atom economy for a multi-step synthesis requires consideration of each individual step. researchgate.net
Solvent Minimization: Many organic reactions are performed in volatile organic solvents (VOCs), which can have significant environmental and health impacts. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, solvent-free conditions. rsc.orgwiley.comresearchgate.net360info.orgyoutube.com Water, supercritical fluids, and bio-based solvents are examples of greener alternatives. rsc.orgwiley.comresearchgate.net Microwave-assisted synthesis can also reduce reaction times and solvent usage.
| Green Chemistry Principle | Application in Aniline Synthesis |
| Atom Economy | - Catalytic hydrogenation of nitroarenes (high atom economy). rsc.org - Buchwald-Hartwig and Ullmann couplings are more atom-economical than classical methods. |
| Safer Solvents and Auxiliaries | - Use of water, ionic liquids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.orgwiley.comresearchgate.netyoutube.com - Minimizing the use of hazardous reagents like strong acids in nitration. |
This table illustrates the application of green chemistry principles to the synthesis of anilines.
Utilization of Renewable Feedstocks and Sustainable Reagents
A key goal of green chemistry is to shift from petroleum-based feedstocks to renewable resources. rsc.org Research is ongoing to produce aromatic compounds, the building blocks for many pharmaceuticals and chemicals, from biomass. biooekonomie.decovestro.comfnr.denih.gov For instance, lignin, a major component of wood, is a potential source of aromatic compounds. The synthesis of aniline itself from biomass-derived intermediates is an active area of research. biooekonomie.decovestro.comfnr.de While the direct synthesis of a complex substituted aniline like this compound from renewable feedstocks is still a long-term goal, the development of bio-based starting materials for key synthetic steps is a promising avenue for improving the sustainability of its production.
Waste Reduction and Environmental Impact Mitigation
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce the environmental footprint of chemical processes. rroij.comnih.gov These principles focus on preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.govacs.org In the context of synthesizing this compound, these principles can be applied through several key strategies.
One primary approach is the use of catalytic reactions, which are preferable to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. nih.gov For aniline synthesis, traditional methods often rely on metal catalysts like palladium, nickel, or platinum. acs.org Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused for multiple cycles is a key area of research. encyclopedia.pub Techniques such as filtration or centrifugation can be used, although they can be tedious. encyclopedia.pub A more advanced approach involves magnetic nanoparticles as catalyst supports, allowing for easy separation and recycling using an external magnetic field. researchgate.net
Biocatalysis offers a highly sustainable alternative to traditional chemical methods. nih.govacs.org The use of enzymes, such as nitroreductases, can facilitate the reduction of a nitroaromatic precursor to the desired aniline under mild conditions—often at room temperature and atmospheric pressure in aqueous buffers. nih.govacs.orgnih.gov This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and expensive, toxic heavy metal catalysts, while demonstrating high chemoselectivity. researchgate.netnih.govnih.gov
The choice of solvent is another critical factor in mitigating environmental impact. Many organic syntheses rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer solvents, such as water, ionic liquids, or supercritical fluids. rroij.com Research has demonstrated successful syntheses of anilines and related compounds in aqueous media, which simplifies product isolation and reduces reliance on hazardous organic solvents. nih.govacs.org
Furthermore, minimizing derivatization steps, such as the use of protecting groups, is a core green chemistry principle that reduces reagent consumption and waste generation. nih.govacs.org One-pot syntheses and multicomponent reactions are powerful strategies for achieving this, as they combine multiple synthetic steps into a single operation, thereby saving time, energy, and materials. nih.gov
| Green Chemistry Principle | Description | Application in the Synthesis of this compound |
|---|---|---|
| Waste Prevention | It is better to prevent waste than to treat it after it has been created. nih.gov | Employing one-pot reactions and high-yield methodologies to minimize byproducts. |
| Atom Economy | Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org | Utilizing addition reactions and catalytic cycles that incorporate most of the reactants' atoms into the final aniline structure. |
| Less Hazardous Chemical Synthesis | Methods should use and generate substances that possess little or no toxicity to human health and the environment. nih.gov | Replacing toxic reagents like dimethyl sulfate (B86663) with greener alternatives like methanol (B129727) for methylation steps. nih.gov |
| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. nih.gov | Performing reactions in water or other benign solvents instead of volatile organic compounds. nih.gov |
| Catalysis | Catalytic reagents are superior to stoichiometric reagents. nih.gov | Using recyclable heterogeneous catalysts or highly efficient biocatalysts (e.g., nitroreductases) for steps like nitro group reduction. encyclopedia.pubnih.gov |
| Reduce Derivatives | Unnecessary derivatization (e.g., protecting groups) should be minimized or avoided. acs.org | Designing synthetic routes that do not require protection and deprotection of functional groups, potentially through the use of highly specific enzymes. acs.org |
Continuous Flow Chemistry and Microreactor Technologies for Scalable Production
Continuous flow chemistry and microreactor technology represent a paradigm shift from traditional batch processing, offering significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates like this compound. researchgate.netkrishisanskriti.orgamt.uk This technology involves pumping reactants through a network of tubes or microchannels where the reaction occurs, allowing for precise control over parameters such as temperature, pressure, and reaction time. itri.org.twmt.com
One of the most significant benefits of flow chemistry is enhanced safety, particularly for highly exothermic or hazardous reactions. mt.comcontractpharma.com For instance, nitration of an aromatic ring, a common step in the synthesis of precursors for compounds like this compound, is notoriously exothermic and can lead to runaway reactions in large-scale batch reactors. vapourtec.comewadirect.com In a microreactor, the small reaction volume and high surface-area-to-volume ratio allow for extremely efficient heat transfer, mitigating the risk of overheating and improving process safety. amt.ukcontractpharma.com This allows reactions to be performed under conditions that would be too dangerous for batch production. mt.com
Flow chemistry also leads to improved product quality and yield. mt.com The precise control over reaction parameters minimizes the formation of impurities and byproducts, simplifying downstream purification processes. itri.org.twcontractpharma.com For example, in nitration reactions, flow conditions can be optimized to achieve excellent yields and reduce impurities, a significant improvement over batch processes that may yield multiple products or decomposition. vapourtec.com This level of control also ensures high reproducibility from run to run. vapourtec.com
Scalability is another key advantage. Instead of redesigning reactors for different production scales (a common issue in batch processing), scaling up in flow chemistry can be achieved by either running the system for a longer duration or by "numbering up"—running multiple microreactors in parallel. researchgate.netewadirect.com This modularity provides significant flexibility and reduces the time from laboratory-scale development to industrial production. dtu.dk A continuous process that took only one day to produce 250g of a nitrated intermediate in a flow setup was estimated to have saved nearly two months of safety evaluation and processing time compared to a conventional batch approach. vapourtec.com
Furthermore, continuous flow systems can integrate multiple synthetic and workup steps. For example, a chemoenzymatic reduction of a nitroaromatic precursor can be coupled with a continuous liquid-liquid extraction module to isolate the aniline product in a single, automated operation, significantly reducing processing time. nih.govacs.orgnih.gov
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety Profile | High risk of thermal runaway due to poor heat transfer in large volumes. ewadirect.com | Excellent heat transfer minimizes explosion risk; small reaction volume enhances safety. amt.ukcontractpharma.com |
| Reaction Time | Often long, including significant time for safety evaluations. vapourtec.com | Significantly shorter, with reactions often completing in minutes. vapourtec.com |
| Product Yield & Purity | Often lower, with more byproducts due to poor control over reaction conditions. vapourtec.com | Higher yields and purity due to precise control of temperature and stoichiometry. mt.comvapourtec.com |
| Scalability | Complex and requires extensive redevelopment and safety reassessment. researchgate.net | Straightforward by extending run time or "numbering-up" reactors. ewadirect.com |
| Process Control | Difficult to control temperature and mixing gradients. | Precise, real-time control over all critical parameters. itri.org.twmt.com |
Microwave-Assisted and Photochemical Synthesis Routes for Enhanced Efficiency
To further accelerate and improve the synthesis of complex molecules like this compound, advanced energy sources such as microwaves and light are being employed to drive chemical reactions with greater efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. benthamdirect.com Unlike conventional heating, which relies on slow thermal conduction, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. bibliotekanauki.pl This technology has been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and minimizing the formation of side products. nih.govacs.orgmdpi.com
For the synthesis of this compound, key steps such as the formation of carbon-nitrogen (C-N) bonds can be significantly enhanced. Microwave-assisted C-N cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann aminations, can be performed quickly and with high efficiency. benthamdirect.comacs.orgmdpi.com For example, the reaction of an aryl halide with an amine, which might require prolonged heating under conventional conditions, can be completed in minutes under microwave irradiation, often in greener solvents like water. acs.orgrsc.org This method has been successfully applied to the synthesis of various substituted anilines and N-aryl heterocycles. nih.govrsc.org The efficiency of microwave heating can also circumvent the need for harsh reaction conditions, allowing for the use of less reactive starting materials like aryl chlorides. rsc.org
| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| N-Arylation | Aniline derivative + Alkyl dihalide | Aqueous K2CO3, Microwave | 20 min | 91% | acs.org |
| Nucleophilic Aromatic Substitution | Activated Aryl Halide + NH4OH | Aqueous, Microwave, 130°C | 10 min | >95% | nih.gov |
| Suzuki Coupling | Aryl Chloride + Arylboronic Acid | Pd/rGO catalyst, Water, Microwave | 30 min | 99% | rsc.org |
| Anilide Formation | Quinaldic acid + Aniline derivative | Solvent-free, Microwave | 5-20 min | 72-96% | nih.gov |
Photochemical Synthesis Routes
Photochemical synthesis, which uses light to initiate and drive chemical reactions, offers novel and powerful pathways for constructing complex molecules. Photoredox catalysis, in particular, has emerged as a transformative tool in organic synthesis. nih.gov This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer processes, enabling reactions that are difficult to achieve through traditional thermal methods.
For the synthesis of this compound, photochemical methods could provide highly direct and atom-economical routes. For instance, direct C-H amination of an aromatic precursor (e.g., 3-fluoro-5-methylanisole) could install the amine group without the need for a pre-installed leaving group, thus shortening the synthetic sequence. organic-chemistry.orgacs.orgwhiterose.ac.uk Similarly, modern photochemical methods allow for the direct C-H fluorination of arenes using simple fluoride (B91410) salts, representing a cutting-edge approach to installing the fluorine atom with high precision. nih.gov Catalyst-free photochemical fluorination of certain aromatic compounds has also been demonstrated, further enhancing the green credentials of this methodology. researchgate.netchemrxiv.org
These light-driven reactions are often conducted at room temperature under very mild conditions, showing high functional group tolerance. organic-chemistry.org Integrating photochemical reactions into continuous flow systems can further enhance their efficiency and scalability by ensuring uniform irradiation of the reaction mixture and enabling safe, continuous production. whiterose.ac.uk While still an emerging field, photochemical strategies hold immense promise for the future synthesis of this compound and other valuable pharmaceutical intermediates.
Mechanistic Investigations of Reactions Involving 2 Fluoro 6 Methoxy 4 Methylaniline
Nucleophilic Aromatic Substitution (SNAr) Pathways at the Fluorine and Methoxy (B1213986) Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. libretexts.orglibretexts.org In the case of 2-fluoro-6-methoxy-4-methylaniline, the fluorine atom and the methoxy group are potential leaving groups for an attacking nucleophile.
The SNAr mechanism typically proceeds in two steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring. libretexts.org
For an SNAr reaction to occur, the aromatic ring generally needs to be activated by electron-withdrawing substituents at the ortho and/or para positions to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the fluorine atom itself is an electron-withdrawing group and can activate the ring for substitution.
Studies on related fluoro- and methoxy-substituted aromatic compounds show that fluorine is often a better leaving group than methoxy in SNAr reactions, especially when the ring is sufficiently electron-deficient. ebyu.edu.tr The rate of substitution is enhanced by the presence of multiple fluorine atoms. ebyu.edu.tr For a single fluorine atom, substitution may not readily occur unless the reaction conditions are forcing. ebyu.edu.tr The reaction solvent can also play a crucial role; for instance, using a solvent like dimethyl sulfoxide (B87167) (DMSO) can facilitate the reaction. walisongo.ac.id
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) is characteristic of electron-rich aromatic rings. The amino group in this compound is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methoxy group is also an activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director.
The positions open for electrophilic attack are C3 and C5. The directing effects of the substituents would need to be considered to predict the major product. The powerful activating and directing effect of the amino group would likely dominate, favoring substitution at the positions ortho and para to it. Given the existing substituents, the open positions are meta to the fluorine and either ortho or para to the other activating groups. The steric hindrance from the adjacent methoxy and fluoro groups would also influence the regioselectivity of the substitution.
Oxidation and Reduction Chemistry of the Aniline (B41778) Moiety and Aromatic System
The aniline moiety is susceptible to oxidation. The oxidation of anilines can lead to a variety of products, including quinone imines, depending on the oxidant and reaction conditions. The presence of other substituents on the ring influences the redox potential and the stability of the oxidized species. The electron-donating amino, methoxy, and methyl groups would generally make the aromatic system more susceptible to oxidation.
Conversely, reduction reactions might target other functionalities, though the aniline itself is already in a reduced state. If other reducible groups were present, the conditions could be tailored for selective reduction.
The oxidation of anilines can proceed through the formation of a radical cation, which can then be further oxidized to a quinone imine. These intermediates are often highly reactive and can undergo subsequent reactions such as polymerization or nucleophilic attack. The substituents on the aromatic ring play a significant role in the stability and subsequent reactivity of the quinone imine. In the case of this compound, the electron-donating groups would facilitate the initial oxidation to form the quinone imine intermediate.
Kinetic and Thermodynamic Parameters of Reaction Processes
The rates (kinetics) and energy changes (thermodynamics) of reactions involving this compound are influenced by the electronic and steric properties of its substituents. For an SNAr reaction, the rate is dependent on the concentration of both the aniline and the nucleophile. The activation energy for the formation of the Meisenheimer complex is a critical kinetic parameter. Thermodynamic stability of the intermediates and products determines the position of the equilibrium.
Calorimetry techniques like Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and decomposition behavior of the compound and its reaction intermediates, providing insight into the thermodynamic parameters of the reaction processes. orgsyn.org
Role of Substituent Electronic and Steric Effects (Fluoro, Methoxy, Methyl) on Reactivity and Selectivity
The reactivity and selectivity of this compound are a direct consequence of the interplay between its substituents:
Fluoro Group: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. It is a weak deactivator in EAS but is ortho-, para-directing due to its ability to donate a lone pair of electrons through resonance (+M effect).
Methoxy Group: The methoxy group is a strong activating group for EAS due to its ability to donate electron density via resonance (+M effect), which outweighs its inductive withdrawal (-I effect). It is ortho-, para-directing. In SNAr, it is a poorer leaving group than fluorine.
Methyl Group: The methyl group is a weak activating group for EAS through an inductive effect (+I) and hyperconjugation. It is ortho-, para-directing.
Amino Group: The amino group is a very strong activating group for EAS due to its powerful +M effect and is ortho-, para-directing.
Intermediates Identification and Characterization in Complex Reaction Sequences
In multi-step reactions, identifying and characterizing intermediates is crucial for elucidating the reaction mechanism. youtube.comyoutube.com An intermediate is a species that is formed in one step and consumed in a subsequent step. youtube.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for this purpose. For example, the formation of a Meisenheimer complex in an SNAr reaction could potentially be observed using NMR spectroscopy under appropriate conditions. Similarly, the transient quinone imine intermediates in oxidation reactions might be trapped and identified.
Computational Chemistry and Theoretical Studies on 2 Fluoro 6 Methoxy 4 Methylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. researchgate.netresearchgate.net By calculating the electron density, DFT methods can predict molecular geometries, vibrational frequencies, and a host of properties related to reactivity. For 2-Fluoro-6-methoxy-4-methylaniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would provide a detailed picture of its electronic landscape. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, along with the methyl (-CH3) group, would be expected to raise the energy of the HOMO. Conversely, the electron-withdrawing fluorine (-F) atom would lower the orbital energies. The precise HOMO and LUMO energy levels and their distribution across the molecule would be determined by the interplay of these substituent effects. rsc.orgrsc.org DFT calculations can precisely quantify these energies and visualize the orbital distributions.
Table 1: Representative FMO Data for a Substituted Aniline (B41778) This table presents hypothetical but representative values for this compound based on general principles and data for similar molecules.
| Parameter | Energy (eV) | Description |
| E_HOMO | -5.2 | Energy of the Highest Occupied Molecular Orbital; related to the capacity to donate electrons. |
| E_LUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital; related to the capacity to accept electrons. |
| Energy Gap (ΔE) | 4.4 | E_LUMO - E_HOMO; indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
The Molecular Electrostatic Potential (ESP) surface, often mapped onto the total electron density surface, is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.deresearchgate.net The ESP map visualizes the electrostatic potential at different points on the molecular surface, using a color-coded scheme. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netnih.gov
For this compound, an ESP map would reveal the most electron-rich areas, which are expected to be concentrated around the nitrogen atom of the amino group and the oxygen atom of the methoxy group due to their lone pairs of electrons. The aromatic ring itself will show nuanced potential variations due to the combined electronic effects of the substituents. The fluorine atom, being highly electronegative, would create a region of more positive potential nearby. This map provides a clear, visual guide to how the molecule will interact with other charged or polar species. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations are excellent for static, gas-phase properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents. researchgate.netacs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion and predict macroscopic properties from the underlying atomic interactions. researchgate.net
For this compound, MD simulations could be used to explore its conformational landscape. The rotation around the C-N and C-O bonds would be of particular interest, as different rotational isomers (rotamers) may have different stabilities and reactivities. Simulations in a solvent like water or methanol (B129727) would reveal the specific intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules. bohrium.com The radial distribution function (RDF) is a common output from MD simulations that can quantify these interactions by showing the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the nitrogen of the amino group). researchgate.net
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Characterization
Quantum chemical calculations are indispensable for mapping out the potential energy surface of a chemical reaction. nih.gov These methods can identify the lowest energy pathways from reactants to products, including the characterization of high-energy transition states (TS). rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand the detailed mechanism of a chemical transformation. nih.govnih.gov
For reactions involving this compound, such as electrophilic aromatic substitution, quantum chemical calculations could be employed to model the entire reaction coordinate. researchgate.net This would involve identifying the structure and energy of the starting materials, any intermediate species (like a sigma complex), the transition states connecting them, and the final products. chemrxiv.org These calculations can also clarify the regioselectivity of a reaction by comparing the activation energies for attack at different positions on the aromatic ring, thereby predicting the most likely product isomer.
Quantitative Structure-Property Relationship (QSPR) Modeling (Non-biological Focus)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. mdpi.com The goal is to predict the properties of new or untested compounds based on a set of calculated molecular descriptors derived from their structure. researchgate.netutq.edu.iq These descriptors can encode steric, electronic, or topological information.
A QSPR model for a series of aniline derivatives, including this compound, could be developed to predict non-biological properties such as boiling point, viscosity, or solubility in a given solvent. researchgate.netnih.gov The process involves:
Assembling a dataset of aniline derivatives with known experimental property values.
Calculating a wide range of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to generate an equation that links a selection of descriptors to the property of interest. researchgate.netnih.gov
Validating the model to ensure its predictive power. mdpi.com
Such a model would allow for the rapid estimation of properties for this compound without the need for experimental measurement.
Solvent Effects on Reaction Energetics and Mechanisms: A Computational Perspective
Solvents can dramatically influence reaction rates and mechanisms. rsc.orgchemrxiv.org Computational chemistry offers methods to account for these solvent effects, which can be broadly categorized into implicit and explicit solvent models.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute, such as the stabilization of charged species or polar transition states. chemrxiv.org
Explicit solvent models involve including a number of individual solvent molecules in the calculation along with the solute. This method is more computationally intensive but can capture specific short-range interactions like hydrogen bonding, which can be crucial for an accurate description of the reaction mechanism. rsc.org
For a reaction involving this compound, computational studies could compare the reaction energetics in different solvents (e.g., a polar protic solvent like ethanol (B145695) versus a nonpolar aprotic solvent like toluene). nih.govjru-b.com The results would show how the solvent stabilizes or destabilizes the reactants, transition state, and products, thereby explaining observed changes in reaction rates and selectivity. youtube.com
Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 6 Methoxy 4 Methylaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-6-methoxy-4-methylaniline. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, the protons of the methyl and methoxy (B1213986) groups are expected to appear as sharp singlets. The aromatic protons will exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The chemical shifts are influenced by the electronic effects of the substituents—the electron-donating amino and methoxy groups and the electron-withdrawing fluorine atom.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the complete structural puzzle. COSY helps identify proton-proton couplings within the aromatic ring, while HSQC correlates directly bonded proton-carbon pairs. HMBC is particularly powerful as it reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for confirming the substitution pattern on the benzene (B151609) ring. For instance, an HMBC correlation between the methoxy protons and the carbon atom at position 6 would confirm the location of the methoxy group. The structure elucidation of a series of fluoro- and methoxy-substituted 2-styrylchromones has demonstrated the power of 1D and 2D NMR spectroscopy in resolving complex molecular architectures. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Multiplet |
| -NH₂ | 3.5 - 4.5 | Broad Singlet |
| -OCH₃ | 3.8 - 4.0 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-F | 150 - 160 (J_CF) |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-CH₃ | 125 - 135 |
| -OCH₃ | 55 - 60 |
Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula.
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the parent ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For aromatic amines, common fragmentation pathways include the loss of small neutral molecules or radicals. In the case of this compound, initial fragmentation might involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The presence of the fluorine atom will also influence the fragmentation pattern.
Isotopic labeling studies, where for example, the methyl group is replaced with a ¹³C-labeled or deuterium-labeled methyl group, can be used to definitively track the fragmentation pathways of different parts of the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Description |
|---|---|---|
| 155 | [M]⁺ | Molecular Ion |
| 140 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 112 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. tsijournals.com These techniques are excellent for identifying the functional groups present in this compound.
The FTIR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl/methoxy groups will appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group and the C-F stretching vibrations will also give rise to strong, characteristic bands. The region from 1400-1600 cm⁻¹ will contain bands corresponding to the aromatic C=C ring stretching vibrations.
Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information, especially for the aromatic ring vibrations. The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT) calculations. nih.govnih.gov Studies on similar substituted anilines have shown that DFT calculations can accurately predict vibrational spectra. nih.govresearchgate.net
Table 4: Predicted Characteristic FTIR and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3300 - 3500 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 2980 | FTIR, Raman |
| C=C Aromatic Ring Stretch | 1400 - 1600 | FTIR, Raman |
| N-H Bend | 1580 - 1650 | FTIR |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | FTIR |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
The resulting crystal structure would reveal important details about intermolecular interactions, such as hydrogen bonding involving the amine group and potentially weak C-H···F or C-H···O interactions. These interactions govern the packing of the molecules in the solid state and influence the material's physical properties. While no specific crystal structure for this compound is publicly available, analysis of related structures provides insight into the expected conformations and packing motifs.
Table 5: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 7.9 |
| β (°) | 105 |
| Volume (ų) | 800 |
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment, Isomer Separation, and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound, separating it from isomers and reaction byproducts, and monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column (e.g., C18), is a powerful method for purity determination. A sample is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (mobile phase composition, flow rate, temperature). A pure sample should ideally show a single major peak. HPLC can also be used for the separation of constitutional isomers, which may have been formed during the synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for their identification. GC-MS is invaluable for identifying impurities and byproducts in a sample of this compound.
Table 6: Example Chromatographic Conditions
| Technique | Parameter | Condition |
|---|---|---|
| HPLC | Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient | |
| Detection | UV at 254 nm | |
| GC-MS | Column | Capillary column (e.g., HP-5ms) |
| Carrier Gas | Helium | |
| Temperature Program | 50°C to 250°C ramp |
Derivatization and Functionalization Strategies for 2 Fluoro 6 Methoxy 4 Methylaniline
Amidation, Sulfonamidation, and Urea (B33335) Formation from the Aniline (B41778) Group
The primary amine of the aniline group is a key site for functionalization, readily undergoing reactions to form amides, sulfonamides, and ureas. These transformations are fundamental in organic synthesis for creating stable, neutral derivatives and for building more complex molecular architectures.
Amidation: The reaction of 2-fluoro-6-methoxy-4-methylaniline with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-aryl amide. This reaction introduces an acyl group, which can significantly alter the electronic properties of the aniline nitrogen by delocalizing its lone pair of electrons.
Sulfonamidation: Similarly, reaction with sulfonyl chlorides affords sulfonamides. This functional group is a well-known bioisostere for other functionalities and is prevalent in many pharmaceutical compounds.
Urea Formation: The synthesis of urea derivatives can be achieved by reacting the aniline with isocyanates or by using phosgene (B1210022) or its safer equivalents (e.g., triphosgene) to first form an isocyanate intermediate, which then reacts with another amine. nih.gov The urea functional group is a potent hydrogen bond donor and acceptor, making it a valuable linker in supramolecular chemistry and drug design. nih.gov
Table 1: Derivatization of the Aniline Group
| Reaction Type | Reagent Example | Base/Catalyst | Product Functional Group |
|---|---|---|---|
| Amidation | Acetyl Chloride (CH₃COCl) | Pyridine | N-(2-fluoro-6-methoxy-4-methylphenyl)acetamide |
| Sulfonamidation | Tosyl Chloride (TsCl) | Pyridine | N-(2-fluoro-6-methoxy-4-methylphenyl)-4-methylbenzenesulfonamide |
Formation of Imine and Schiff Base Derivatives
The condensation of the primary amine of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. nih.govderpharmachemica.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol (B129727), often with the addition of a dehydrating agent such as magnesium sulfate (B86663) or an acid catalyst to drive the equilibrium towards the product. nih.govnih.gov
The formation of the C=N double bond introduces a new point of structural diversity and can influence the molecule's conformation and electronic properties. Schiff bases are important intermediates and are known for their biological activities and role as ligands in coordination chemistry. nih.govajol.info The reaction is versatile, allowing for the introduction of a wide array of substituents depending on the carbonyl compound used. derpharmachemica.com
Table 2: Synthesis of Schiff Base Derivatives
| Carbonyl Reactant | Reaction Conditions | Product Name Example |
|---|---|---|
| Benzaldehyde | Ethanol, reflux | (E)-N-benzylidene-2-fluoro-6-methoxy-4-methylaniline |
| Acetone | Methanol, MgSO₄, reflux | (E)-N-(propan-2-ylidene)-2-fluoro-6-methoxy-4-methylaniline |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the connection of the this compound core to other organic fragments. nih.govsigmaaldrich.com To participate as the electrophilic partner in these reactions, the aniline's aromatic ring must first be functionalized with a suitable leaving group, typically a halide (I, Br) or a triflate. The positions ortho or para to the directing amine group are potential sites for such halogenation.
Suzuki Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgmdpi.com It typically shows high selectivity for the trans isomer. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It uniquely employs a dual catalytic system of palladium and a copper(I) salt, along with an amine base. wikipedia.orgorganic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophile to couple with an aryl halide. wikipedia.orgorganic-chemistry.org It is known for its high reactivity and functional group tolerance, although the organozinc reagents are sensitive to air and moisture. wikipedia.orgyoutube.com Both palladium and nickel catalysts can be used. wikipedia.orgorganic-chemistry.org
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophilic Partner | Electrophilic Partner | Typical Catalyst System | Resulting Bond |
|---|---|---|---|---|
| Suzuki | Aryl/Vinyl Boronic Acid | Halogenated Aniline Derivative | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene | Halogenated Aniline Derivative | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Halogenated Aniline Derivative | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkynyl |
| Negishi | Organozinc Reagent | Halogenated Aniline Derivative | Pd(0) or Ni(0) complex | Aryl-Aryl, Aryl-Alkyl, etc. |
Directed Functionalization of the Methoxy (B1213986) and Methyl Substituents
Beyond the aniline group and the aromatic ring itself, the methoxy and methyl substituents offer pathways for further derivatization.
Methoxy Group Functionalization: The methoxy group is generally stable, but it can be cleaved to reveal a phenol (B47542). This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr). The resulting phenol is a versatile handle for subsequent reactions, such as etherification or esterification.
Methyl Group Functionalization: The benzylic protons of the methyl group are susceptible to radical reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can convert the methyl group into a bromomethyl group (-CH₂Br). This new functionality is a potent electrophile, ideal for nucleophilic substitution reactions to introduce a wide variety of other groups. Alternatively, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Table 4: Functionalization of Methoxy and Methyl Groups
| Substituent | Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Methoxy (-OCH₃) | Demethylation | Boron Tribromide (BBr₃) | Phenol (-OH) |
| Methyl (-CH₃) | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | Bromomethyl (-CH₂Br) |
Design and Synthesis of Polyaromatic Systems Incorporating the this compound Core
The this compound unit can serve as a foundational building block for the construction of larger, complex polyaromatic systems. The cross-coupling reactions detailed in section 6.3 are central to this strategy.
A synthetic approach could involve the dihalogenation of the aniline core, followed by a double cross-coupling reaction. For example, a di-brominated derivative of this compound could undergo a double Suzuki coupling with an arene-1,4-diboronic acid. This would effectively "stitch" a new aromatic ring onto the existing framework, leading to the formation of a planar, extended π-system. Such a strategy allows for the rational design of molecules with specific electronic and photophysical properties, relevant for applications in organic electronics and materials science. Another elegant approach is the construction of heterocyclic systems, such as the synthesis of 6-arylaminoflavones via Buchwald-Hartwig amination, which builds a complex polyaromatic flavone (B191248) structure onto an aniline starting material. mdpi.com
Table 5: Hypothetical Synthesis of a Polyaromatic System
| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|---|
| 1 | Dihalogenation | This compound | 2 eq. N-Bromosuccinimide | 3,5-dibromo-2-fluoro-6-methoxy-4-methylaniline |
Applications of 2 Fluoro 6 Methoxy 4 Methylaniline As a Versatile Synthetic Building Block Non Clinical Focus
Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of substituents on the 2-Fluoro-6-methoxy-4-methylaniline ring makes it an important intermediate in multi-step organic synthesis. The amino group can be readily transformed into a variety of other functional groups, while the fluoro and methoxy (B1213986) groups can influence the reactivity and properties of the final molecule.
One of the key applications of aniline (B41778) derivatives is in the synthesis of heterocyclic compounds. For instance, substituted anilines are fundamental starting materials for building quinoline (B57606) scaffolds, which are present in many complex molecules. rsc.orgorganic-chemistry.org The Combes and Skraup quinoline syntheses, for example, involve the reaction of anilines with β-diketones or glycerol, respectively, under acidic conditions. nih.gov The specific substitution pattern of this compound would lead to the formation of highly substituted quinolines with potential applications in various chemical domains. A general representation of quinoline synthesis starting from an aniline is shown below:
Table 1: Representative Quinoline Synthesis from Aniline Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aniline, Aldehyde, Alkyne | Montmorillonite K-10, Microwave | Substituted Quinoline | rsc.org |
| Aniline, Cinnamaldehyde | Montmorillonite K-10, Microwave | Substituted Quinoline | rsc.org |
| 2-Aminoarylketone, Enolisable Ketone | Sulfamic Acid | Polycyclic Quinoline | rsc.org |
Furthermore, related fluoro-anilines have been employed as key intermediates in the synthesis of potent antibiotics. For example, a low-cost and scalable route to a key intermediate of the antibiotic drug candidate TBI-223 involves the double N-alkylation of 2-fluoro-4-nitroaniline. researchgate.net This highlights the utility of the fluoroaniline (B8554772) scaffold in constructing complex pharmaceutical precursors. Similarly, the synthesis of 6-arylaminoflavones, which have been investigated for their biological activities, has been achieved through the Buchwald–Hartwig amination of a brominated flavone (B191248) core with various substituted anilines. mdpi.com
Precursor for Advanced Materials (e.g., Polymers, Liquid Crystals, Dyes, and Pigments)
The unique electronic and structural properties of this compound make it an attractive precursor for the synthesis of advanced functional materials.
Polymers: Conducting polymers are a class of materials with significant technological applications. Polyaniline is one of the most studied conducting polymers, and its properties can be tuned by introducing substituents onto the aniline monomer. The synthesis of copolymers of aniline and 3-fluoroaniline (B1664137) has been reported, demonstrating that fluorinated anilines can be incorporated into polymer chains via chemical oxidative polymerization. researchgate.net The resulting poly(aniline-co-3-fluoroaniline) derivatives show that the electrical conductivity can be modulated by the proportion of the fluoroaniline monomer in the feed. researchgate.net Given its structural similarity, this compound could be used to synthesize new co-polymers with tailored thermal stability, solubility, and conductivity.
Liquid Crystals: Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. Rod-shaped molecules (calamitic liquid crystals) are known to form such phases. nih.gov Schiff bases, formed by the condensation of anilines with aldehydes, are a well-known class of compounds that exhibit liquid crystalline behavior. nih.govenvironmentaljournals.org The synthesis of a family of Schiff base liquid crystals, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, has been described, where the properties of the liquid crystal phase are dependent on the substituents. nih.gov this compound can be condensed with various aldehydes to create novel Schiff bases. The fluorine and methoxy groups would impart a significant dipole moment and influence the intermolecular interactions, which are critical for the formation and stability of liquid crystal phases. environmentaljournals.org
Dyes and Pigments: Quinolines, which can be synthesized from anilines, are not only important in medicinal chemistry but are also used in the manufacturing of dyes and pH indicators. rsc.orgnih.gov Specifically, azo dyes have been prepared by coupling diazotized aromatic amines with quinolone derivatives, which themselves are synthesized from substituted dianilides. rsc.org The color of these dyes is highly dependent on the nature of the substituents on the aromatic rings. The fluoro, methoxy, and methyl groups in this compound would allow for fine-tuning of the electronic structure of the resulting quinoline and, consequently, the absorption and emission properties of any derived dyes.
Role in Agrochemical Research and Development (Excluding Toxicity/Safety Studies)
Fluorine-containing compounds play a crucial role in modern agrochemicals. The introduction of fluorine atoms or fluorinated groups into a molecule can significantly enhance its biological efficacy. researchgate.netccspublishing.org.cnsemanticscholar.org Research has shown that over half of the pesticides launched in the last two decades are fluorinated. semanticscholar.org
Substituted anilines are key building blocks in this field. For example, 5-Fluoro-2-methoxyaniline is recognized as a key intermediate in the synthesis of effective herbicides and pesticides. chemimpex.com This highlights the importance of the fluoro-methoxy-aniline scaffold in developing new agrochemical active ingredients. The specific substitution pattern of this compound makes it a highly relevant precursor for the synthesis of novel agrochemicals. For instance, the synthesis of the fungicide fluindapyr involves the coupling of two fluorine-containing building blocks, one of which is an aminoindane derived from 4-fluoroaniline. ccspublishing.org.cn Similarly, the herbicide pyroxsulam (B39247) contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, demonstrating the utility of methoxy- and fluoro-substituted aromatic rings in this class of compounds. semanticscholar.org
Table 2: Examples of Fluorine-Containing Scaffolds in Agrochemicals
| Agrochemical Type | Key Scaffold/Intermediate | Precursor Mentioned in Research | Reference |
|---|---|---|---|
| Fungicide | Aminoindane | 4-Fluoroaniline | ccspublishing.org.cn |
| Fungicide | Pyrazole Carboxylate | Trifluoroacetylacetone | ccspublishing.org.cn |
| Herbicide | Pyridine Derivative | 2-Methoxy-4-(trifluoromethyl)pyridine | semanticscholar.org |
Construction of Unique Scaffolds for Catalyst Ligand Design
The development of new catalysts is a cornerstone of modern chemistry, and the design of the ligand that coordinates to the metal center is paramount. Schiff bases, formed from the condensation of primary amines and aldehydes, are an important class of ligands in coordination chemistry due to their facile synthesis and versatile coordination ability. nih.govscribd.comedu.krd
This compound is an ideal precursor for creating unique Schiff base ligands. By reacting it with various aldehydes (e.g., salicylaldehyde (B1680747) derivatives), a range of ligands with an imine (-CH=N-) linkage can be prepared. scribd.com These ligands can then be complexed with various transition metals, such as copper, nickel, or cobalt, to form metal complexes with potential catalytic activity. nih.govmdpi.com
The substituents on the aniline ring play a critical role in tuning the electronic and steric properties of the resulting catalyst.
Fluorine: As a highly electronegative atom, the fluorine at the ortho-position can significantly influence the electron density on the nitrogen atom of the imine, thereby affecting the strength of the metal-ligand bond.
Methoxy Group: The methoxy group, also at an ortho-position, can act as an additional coordinating site, potentially leading to the formation of multidentate ligands, which often results in more stable and selective catalysts.
The synthesis of Schiff base metal complexes and their use as catalysts in reactions like the Claisen-Schmidt condensation have been demonstrated. mdpi.com The use of this compound as the amine component would provide access to a new family of catalysts with potentially novel reactivity and selectivity.
Radiochemistry Applications (e.g., Precursors for Radiolabeling, excluding in vivo imaging data)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of molecules labeled with short-lived positron-emitting radionuclides, most commonly fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) and carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min). researchgate.netnih.gov The development of new PET radiotracers requires precursors that can be rapidly and efficiently labeled with these radionuclides.
This compound is an exceptionally well-suited precursor for radiochemistry for several reasons:
¹⁸F-Labeling: The presence of a fluorine atom on the aromatic ring makes it a candidate for isotopic exchange reactions or as a non-radioactive standard for the development of new ¹⁸F-labeled tracers. More importantly, related aromatic precursors are often designed with a leaving group (like a nitro or trimethylammonium group) at the position where the [¹⁸F]fluoride will be introduced via nucleophilic aromatic substitution (SNAr). nih.govfrontiersin.org The synthesis of PET tracers often involves the radiofluorination of a precursor molecule. researchgate.net
¹¹C-Labeling: The methoxy group (-OCH₃) is a common site for radiolabeling with carbon-11. This is typically achieved by reacting a precursor with a hydroxyl group (-OH) with a ¹¹C-methylating agent like [¹¹C]methyl iodide or [¹¹C]methyl triflate. scribd.comresearchgate.net Therefore, the demethylated analogue of this compound (i.e., 2-fluoro-6-hydroxy-4-methylaniline) would be an ideal precursor for O-[¹¹C]methylation.
The synthesis of a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2, [¹¹C]mG2N001, was achieved via O-[¹¹C]methylation of a phenol (B47542) precursor, demonstrating the feasibility of this approach. scribd.com Similarly, the development of ¹⁸F-labeled alanine (B10760859) derivatives for tumor imaging highlights the importance of amino acid-based structures in PET tracer design. nih.gov The structure of this compound provides a scaffold that could be elaborated into PET tracers targeting a variety of biological processes.
Table 3: Potential Radiolabeling Strategies for this compound Derivatives
| Radionuclide | Labeling Position | Precursor Functional Group | Labeling Reagent | Reference (for method) |
|---|---|---|---|---|
| ¹¹C | Methoxy Group | Hydroxyl (-OH) | [¹¹C]CH₃I or [¹¹C]CH₃OTf | scribd.comresearchgate.net |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Retrosynthesis and Reaction Prediction
Furthermore, machine learning models can be trained to predict reaction outcomes and optimize reaction conditions with high accuracy. For a polysubstituted aniline (B41778) such as 2-Fluoro-6-methoxy-4-methylaniline, where regioselectivity and chemoselectivity are critical, ML can predict the influence of various catalysts, solvents, and temperatures on the yield and purity of the product. This predictive power can significantly reduce the number of experiments required, saving time and resources.
Table 1: Potential AI/ML Applications in the Synthesis of this compound
| AI/ML Application | Potential Benefit |
| Retrosynthesis Pathway Prediction | Identification of novel and more efficient synthetic routes. |
| Reaction Condition Optimization | Maximization of yield and purity with minimal experimentation. |
| Catalyst Selection | Prediction of the most effective catalyst for specific transformations. |
| Impurity Profile Prediction | Proactive identification and mitigation of potential side products. |
Exploration of Photocatalytic and Electrocatalytic Approaches for Synthesis and Functionalization
Photocatalysis and electrocatalysis represent promising green chemistry approaches for the synthesis and functionalization of this compound. These methods often operate under mild conditions, reducing the energy input and the need for harsh chemical reagents typically used in traditional synthetic methods.
The synthesis of substituted anilines can potentially be achieved through photocatalytic reduction of corresponding nitroaromatics using semiconductor-based photocatalysts and visible light. Similarly, electrochemical methods can be employed for selective C-H functionalization, allowing for the introduction of new functional groups onto the aniline ring with high precision. The electronic properties of the fluoro and methoxy (B1213986) substituents on this compound will play a crucial role in directing these transformations, a factor that can be systematically studied and exploited.
Sustainable Synthesis Initiatives and Circular Economy Applications
Future research will undoubtedly focus on developing more sustainable synthetic routes to this compound. This includes the use of bio-based starting materials, greener solvents, and catalytic systems that minimize waste generation. The principles of a circular economy could also be applied, where waste streams from other chemical processes are utilized as starting materials for its synthesis.
The development of continuous flow manufacturing processes for this compound is another key aspect of sustainable synthesis. Flow chemistry offers enhanced safety, better process control, and higher efficiency compared to traditional batch processes.
Table 2: Comparison of Traditional vs. Sustainable Synthesis Approaches
| Synthesis Aspect | Traditional Approach | Sustainable Approach |
| Starting Materials | Petroleum-based | Bio-based or recycled feedstocks |
| Solvents | Volatile organic compounds | Water, supercritical CO2, ionic liquids |
| Catalysis | Stoichiometric reagents | Recyclable catalysts (e.g., heterogeneous, enzymatic) |
| Process | Batch processing | Continuous flow manufacturing |
Development of Novel Analytical Probes and Sensors Incorporating the Compound
The unique electronic and structural features of this compound make it an interesting candidate for incorporation into novel analytical probes and sensors. The aniline moiety can be readily derivatized to create molecules that exhibit changes in their fluorescence or color upon binding to specific analytes.
For instance, the amino group can be functionalized to create a binding site for metal ions, anions, or biologically relevant molecules. The fluorine and methoxy groups can modulate the photophysical properties of the resulting sensor molecule, potentially leading to high sensitivity and selectivity. Research in this area would involve the synthesis of a library of derivatives and the systematic evaluation of their sensing capabilities.
Expanding the Scope of Derivatization for Tailored Chemical and Physical Properties
The true potential of this compound lies in its versatility as a scaffold for the creation of a wide array of derivatives with tailored properties. The presence of multiple reaction sites—the amino group, the aromatic ring, and the potential for further functionalization of the methyl group—allows for extensive chemical modification.
Future research will focus on a variety of derivatization strategies, including N-alkylation, N-acylation, and electrophilic aromatic substitution, to generate a diverse library of new compounds. These derivatives can then be screened for a range of applications, from pharmaceuticals and agrochemicals to advanced materials. The systematic study of how different functional groups influence the properties of the resulting molecules will be crucial for the rational design of new materials with desired characteristics.
Conclusion
Synthesis of Key Academic Contributions and Methodological Progress
Identification of Remaining Challenges and Promising Opportunities in Research
The primary challenge in the study of 2-Fluoro-6-methoxy-4-methylaniline is the fundamental lack of published research. The unavailability of its synthesis protocol, characterization data, and reactivity profile in the public domain presents a significant barrier to further investigation.
This information gap, however, presents a number of promising opportunities for chemical research:
Synthetic Chemistry: The development and publication of a robust and efficient synthesis for this compound would be a valuable contribution to the field of organic chemistry.
Medicinal Chemistry: Given that substituted anilines are common scaffolds in drug discovery, this compound could be a novel building block for the synthesis of new bioactive molecules. Its specific substitution pattern could modulate pharmacokinetic and pharmacodynamic properties in unexplored ways.
Materials Science: Fluorinated and methoxy-substituted aromatic compounds can exhibit unique properties relevant to materials science, including applications in polymers and electronic materials. Research into the potential of this compound in these areas is an open field.
Spectroscopic and Crystallographic Analysis: A detailed analysis of its spectroscopic data (NMR, IR, MS) and the determination of its single-crystal X-ray structure would provide fundamental insights into its molecular geometry and electronic properties.
Broader Implications of this compound Research within Chemical Science
The current state of knowledge regarding this compound underscores a broader reality in chemical science: a vast number of structurally unique molecules are synthesized and cataloged by chemical suppliers but have not yet been subjected to in-depth academic investigation. The study of such compounds represents a frontier for new discoveries.
Should research into this specific aniline (B41778) derivative be undertaken, it could have several broader implications. It could serve as a case study for predicting the properties and reactivity of polysubstituted aromatic systems. Furthermore, the discovery of novel applications for this currently understudied molecule could stimulate research into other similarly overlooked compounds, potentially unlocking new avenues in drug development, agrochemicals, and materials science. The journey from a catalog entry to a well-characterized and utilized chemical entity for this compound is yet to begin, highlighting a domain of untapped potential within chemical science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Fluoro-6-methoxy-4-methylaniline, and how can intermediates be optimized for yield?
- Methodological Answer : A plausible synthesis involves sequential functionalization of a benzene ring. Start with 2-fluoro-4-methylaniline as the core structure. Introduce the methoxy group via nucleophilic substitution using sodium methoxide under controlled heating (60–80°C). Protect the amine group with a trifluoroacetyl moiety to prevent unwanted side reactions during methoxylation, as seen in analogous sulfonamide syntheses . Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via TLC or HPLC. Typical yields range from 50–70%, depending on reaction conditions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C2, methoxy singlet at δ ~3.8 ppm).
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]: 170.08 g/mol).
- Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values.
Cross-reference spectral data with structurally similar compounds like 3-fluoro-4-methoxyaniline .
Advanced Research Questions
Q. What strategies address contradictions in regioselectivity during electrophilic aromatic substitution (EAS) reactions of this compound?
- Methodological Answer : The electron-donating methoxy and methyl groups at positions 6 and 4 direct EAS to the para position relative to fluorine (position 5). However, steric hindrance from the methyl group may reduce reactivity. Computational modeling (DFT studies) can predict activation barriers for competing pathways. Experimentally, monitor reaction outcomes under varying temperatures and catalysts (e.g., AlCl₃ vs. FeCl₃) using GC-MS to track product distribution. For nitration, expect mixed products at positions 3 and 5; resolve via preparative HPLC .
Q. How can researchers mitigate competing side reactions during Suzuki-Miyaura coupling involving this compound derivatives?
- Methodological Answer : When using boronic acid derivatives (e.g., 2-fluoro-6-methoxyphenylboronic acid), optimize catalytic systems to avoid proto-deboronation. Use Pd(PPh₃)₄ with Cs₂CO₃ in degassed THF/water (4:1) at 80°C. Monitor reaction progress via F NMR to detect fluorine retention. If debromination occurs, switch to aryl triflates as coupling partners. Report yields and side products in a comparative table (e.g., 70% yield with Pd(OAc)₂ vs. 85% with PdCl₂(dppf)) .
Q. What mechanistic insights explain the stability of this compound under oxidative conditions?
- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect stabilizes the aromatic ring against oxidation. Test stability via controlled exposure to KMnO₄ (1% in H₂O, 25°C) and monitor degradation via UV-Vis (λ = 270 nm). Compare with non-fluorinated analogs (e.g., 6-methoxy-4-methylaniline), which degrade faster. Computational studies (HOMO-LUMO gap analysis) can rationalize stability trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
